Cas no 65945-33-7 (1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene)

1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene, is a specialized polymeric amine with a crosslinked structure derived from copolymerization with diethenylbenzene. This material exhibits high thermal stability and mechanical strength due to its rigid aromatic backbone. The presence of multiple amine functionalities enhances its reactivity, making it suitable for applications requiring chelation or covalent binding, such as in resin formulations or catalyst supports. Its crosslinked nature provides excellent solvent resistance and dimensional stability under harsh conditions. The polymer's tailored structure allows for tunable surface properties, facilitating its use in adsorption, ion exchange, or as a precursor for functionalized materials in advanced chemical processes.
1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene structure
65945-33-7 structure
Product Name:1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene
CAS No:65945-33-7
MF:C23H31N3
MW:349.512345552444
CID:962841
PubChem ID:171714
Update Time:2025-06-08

1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene
    • N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine,1,2-bis(ethenyl)benzene
    • N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene
    • DTXSID70984429
    • 65945-33-7
    • N~1~-(2-Aminoethyl)-N~1~-[(2-ethenylphenyl)methyl]ethane-1,2-diamine--1,2-diethenylbenzene (1/1)
    • Inchi: 1S/C13H21N3.C10H10/c1-2-12-5-3-4-6-13(12)11-16(9-7-14)10-8-15;1-3-9-7-5-6-8-10(9)4-2/h2-6H,1,7-11,14-15H2;3-8H,1-2H2
    • InChI Key: UUZFYSHIFAAYRA-UHFFFAOYSA-N
    • SMILES: N(CCN)(CCN)CC1C=CC=CC=1C=C.C1(C=C)C=CC=CC=1C=C

Computed Properties

  • Exact Mass: 349.25203
  • Monoisotopic Mass: 349.252
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 296
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.3Ų

Experimental Properties

  • Boiling Point: 321.1°C at 760 mmHg
  • Flash Point: 146°C
  • PSA: 55.28

1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene Security Information

  • TSCA:Yes

1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene Pricemore >>

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1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene Related Literature

Additional information on 1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene

Introduction to 1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene (CAS No. 65945-33-7)

The compound 1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene, identified by its CAS number 65945-33-7, represents a fascinating intersection of organic chemistry and polymer science. This unique polymerization product combines the versatile reactivity of 1,2-ethanediamine derivatives with the structural rigidity provided by diethenylbenzene monomers. Its applications span across multiple domains, including advanced material synthesis, catalysis, and biomedical research, making it a subject of significant interest in contemporary chemical research.

In recent years, the development of novel polymers with tailored functionalities has gained considerable attention due to their potential in enhancing material performance. The structure of this polymer incorporates N-(2-aminoethyl)-N-[(ethenylphenyl)methyl] groups, which endow the material with exceptional chemical adaptability. These groups are particularly valuable in designing polymers that can interact selectively with biological molecules or participate in complex catalytic processes. The presence of diethenylbenzene in the polymer backbone further contributes to its thermal stability and mechanical strength, making it suitable for high-performance applications.

One of the most compelling aspects of this polymer is its potential in biomedical applications. The amino functionalities present in the 1,2-ethanediamine moiety allow for facile conjugation with biomolecules such as peptides and proteins. This has opened up avenues for developing smart drug delivery systems where the polymer can be engineered to release therapeutic agents in response to specific physiological triggers. Furthermore, the aromatic nature of the ethenylphenyl group provides a platform for designing polymers that exhibit enhanced biocompatibility and reduced immunogenicity.

Recent studies have highlighted the utility of this polymer in catalysis. The combination of nitrogen-rich functional groups and aromatic rings creates a unique electronic environment that can facilitate various organic transformations. For instance, researchers have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, where it enhances reaction rates and selectivity. This capability is particularly relevant in green chemistry initiatives, as it allows for more efficient synthetic routes with reduced environmental impact.

The role of this polymer in material science is equally noteworthy. Its ability to form stable complexes with metal ions makes it an excellent candidate for applications such as sensors and coatings. In sensor technology, for example, the polymer can be functionalized to detect specific analytes based on changes in its physical or optical properties. Similarly, its use as a coating material offers benefits such as corrosion resistance and self-healing capabilities, which are critical in industrial applications.

The synthesis of this polymer involves a carefully controlled polymerization process that ensures uniform distribution of the functional groups throughout the molecular chain. Advances in polymerization techniques have enabled researchers to fine-tune the properties of the final product, such as molecular weight and solubility. These advancements are crucial for expanding the range of potential applications and optimizing performance characteristics.

From an industrial perspective, the scalability of production is a key factor in determining the commercial viability of this polymer. Recent innovations in continuous flow chemistry have made it possible to produce large quantities of high-purity polymers under mild conditions. This not only reduces costs but also minimizes waste generation, aligning with sustainable manufacturing practices.

The future prospects for this polymer are promising, with ongoing research exploring new functionalities and applications. For instance, scientists are investigating its potential use in energy storage devices due to its ability to adsorb and release ions efficiently. Additionally, its compatibility with biodegradable materials suggests possibilities for environmentally friendly composite systems.

In conclusion,1,2-Ethanediamine, N-(2-aminoethyl)-N-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene (CAS No. 65945-33-7) stands as a testament to the ingenuity of modern chemical engineering. Its unique structure and versatile functionality make it a valuable asset across various industries, from pharmaceuticals to advanced materials. As research continues to uncover new possibilities,this polymer is poised to play an increasingly significant role in shaping the future of chemical innovation.

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